molecular formula C19H14N2O2S2 B2402902 5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034514-35-5

5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2402902
CAS No.: 2034514-35-5
M. Wt: 366.45
InChI Key: YSVYWRVRTTWGSY-UHFFFAOYSA-N
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Description

5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, thiophene rings, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce large quantities of the compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines .

Scientific Research Applications

5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c22-19(15-11-16(23-21-15)13-5-2-1-3-6-13)20-18(14-8-10-24-12-14)17-7-4-9-25-17/h1-12,18H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYWRVRTTWGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC(C3=CSC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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